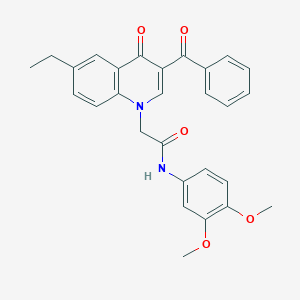

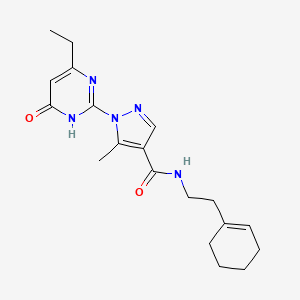

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

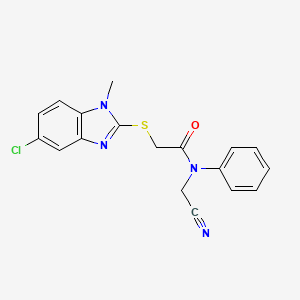

The compound "N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide" is a complex organic molecule that appears to be related to the family of pyrazole and pyrimidinone derivatives. These compounds are of interest due to their potential pharmacological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

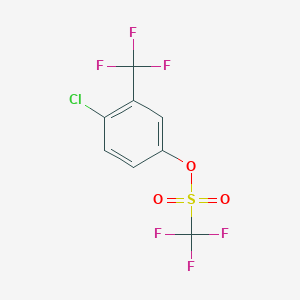

The synthesis of related compounds has been described in the literature. For instance, the intramolecular cyclization of N-substituted pyrazolyl acetamide in ethanol with piperidine leads to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Furthermore, the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with trifluoroalkenones catalyzed by titanium isopropoxide or boron trifluoride etherate results in the formation of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . These methods could potentially be adapted for the synthesis of the compound , although the specific details would depend on the availability of suitable starting materials and reagents.

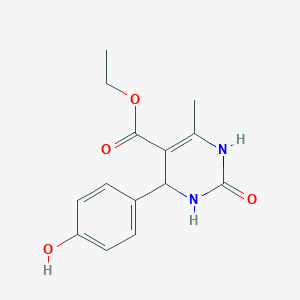

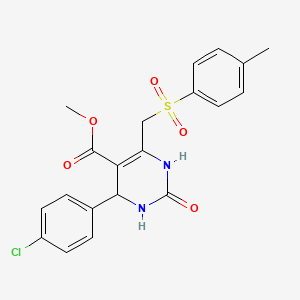

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H NMR, 13C NMR, IR, and HRMS . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule. The crystal structure of a related compound, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, has also been determined , providing insights into the three-dimensional arrangement of atoms in the crystal lattice.

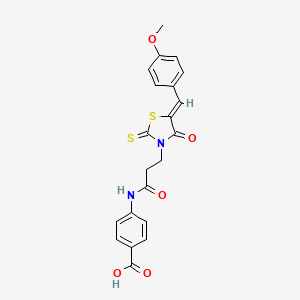

Chemical Reactions Analysis

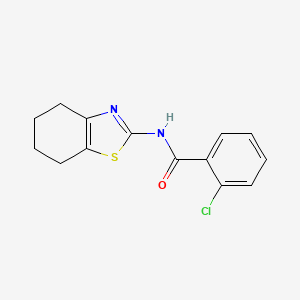

The chemical reactivity of related compounds includes cycloaddition reactions. For example, N-allylation and N-propargyl alkylation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives followed by condensation with arylnitrile oxides leads to the formation of isoxazolines and isoxazoles . Additionally, electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides can yield various oxazolyl derivatives . These reactions demonstrate the versatility of pyrazole and pyrimidinone derivatives in forming heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, given the presence of both polar carboxamide and nonpolar alkyl groups. The compound's melting point, boiling point, and stability would depend on the specific functional groups and their interactions. The presence of multiple nitrogen atoms in the pyrazole and pyrimidinone rings suggests potential for hydrogen bonding, which could affect the compound's solubility and boiling point.

Propiedades

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-3-15-11-17(25)23-19(22-15)24-13(2)16(12-21-24)18(26)20-10-9-14-7-5-4-6-8-14/h7,11-12H,3-6,8-10H2,1-2H3,(H,20,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJUNLQEBHUZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NCCC3=CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3003659.png)

![4-azepan-1-yl-N-(5-chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3003660.png)

![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)